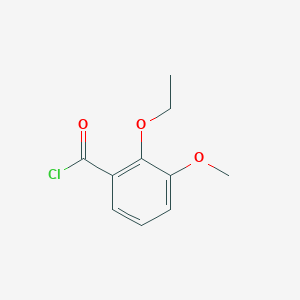

2-Ethoxy-3-methoxybenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a benzoyl chloride group . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-9-7 (10 (11)12)5-4-6-8 (9)13-2/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoyl chlorides are generally reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .Applications De Recherche Scientifique

Polymer Membranes and Anion Transport

A study by Nonaka and Matsumoto (1994) explored the transport of anions through polymer membranes made from specific methacrylate and methacryloyloxyethyltrimethylammonium chloride terpolymers. This research is indicative of the potential for similar chemical compounds to be used in creating selective transport mechanisms for ions, which could have applications in water purification, energy storage, and sensor technology (Nonaka & Matsumoto, 1994).

N-Heterocyclic Carbene Complexes in Cancer Research

Pellei et al. (2012) synthesized and evaluated the biological activity of ester- and amide-functionalized imidazolium salts, including their carbene complexes with silver(I) and copper(I). These compounds demonstrated cytotoxic properties against human cancer cell lines, suggesting a potential application of similar chemicals in developing treatments or research tools for cancer (Pellei et al., 2012).

Photopolymerization Initiators

Zhang et al. (2014) investigated the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. This study highlights the potential for using specific chlorinated compounds as initiators in polymer chemistry, which could be relevant to the development of new materials with controlled polymerization processes (Zhang et al., 2014).

Safety and Hazards

Mécanisme D'action

Benzoyl chloride compounds are typically used in organic synthesis for the introduction of the benzoyl protecting group. They are known to react with alcohols and amines to produce esters and amides, respectively . The reaction with alcohols and amines is a nucleophilic acyl substitution, where the alcohol or amine acts as a nucleophile and attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride .

The environment can influence the reaction of benzoyl chloride compounds. For example, the presence of a base can help facilitate the reaction by deprotonating the alcohol or amine, making it a better nucleophile . Additionally, the reaction is typically carried out in an aprotic solvent, which can help stabilize the intermediate and increase the rate of the reaction .

Propriétés

IUPAC Name |

2-ethoxy-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBKBUDIBNWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)